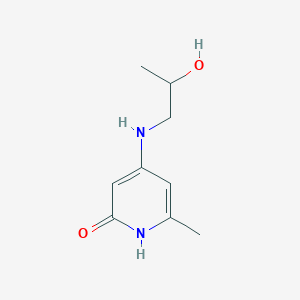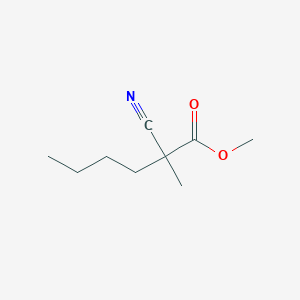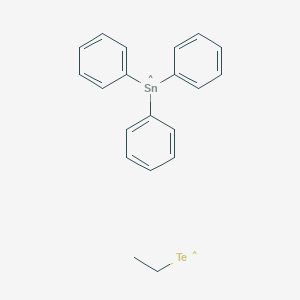![molecular formula C11H18 B14587752 Bicyclo[5.2.2]undec-8-ene CAS No. 61244-49-3](/img/structure/B14587752.png)
Bicyclo[5.2.2]undec-8-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[5.2.2]undec-8-ene is an organic compound with the molecular formula C11H18. It is a bicyclic hydrocarbon that features a unique structure, making it an interesting subject of study in organic chemistry. The compound consists of two fused rings, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[5.2.2]undec-8-ene can be synthesized through various methods. One common approach involves the treatment of a precursor compound with vinylmagnesium bromide, which transforms the ketone moiety into a tertiary vinyl alcohol. This is followed by a tandem sequence of alkoxide-promoted [1,3] sigmatropic rearrangement and Cope rearrangement . Another method involves the Wolff-Kishner reduction of the cycloadduct of 1,3-cyclohexadiene and cyclopropylketene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. These methods often require careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[5.2.2]undec-8-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the double bonds within the bicyclic structure.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include vinylmagnesium bromide for synthesis, and various oxidizing and reducing agents for subsequent reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can result in the formation of saturated hydrocarbons.
Scientific Research Applications
Bicyclo[5.2.2]undec-8-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of bicyclic systems.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological systems and their interactions with organic molecules.
Medicine: Research into potential medicinal applications is ongoing, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism by which bicyclo[5.2.2]undec-8-ene exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in oxidation reactions, the compound interacts with oxidizing agents to form new products, while in reduction reactions, it interacts with reducing agents to modify its structure.
Comparison with Similar Compounds
Bicyclo[5.2.2]undec-8-ene can be compared to other similar bicyclic compounds, such as:
Bicyclo[4.2.0]oct-2-ene: This compound has a smaller ring system and different reactivity.
Bicyclo[5.4.0]undec-7-ene: Known as 1,8-diazabicyclo[5.4.0]undec-7-ene, this compound is used as a catalyst and has different chemical properties.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical behavior, which distinguishes it from other bicyclic compounds.
Properties
CAS No. |
61244-49-3 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
bicyclo[5.2.2]undec-8-ene |
InChI |
InChI=1S/C11H18/c1-2-4-10-6-8-11(5-3-1)9-7-10/h6,8,10-11H,1-5,7,9H2 |
InChI Key |
LLAVPVJZDBOIGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCC(CC1)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-3-methyl-1-phenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587676.png)



![6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14587707.png)


![N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine](/img/structure/B14587734.png)
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14587740.png)
![1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate](/img/structure/B14587742.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne](/img/structure/B14587743.png)

![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)
